

9H-Fluorene-9,9-diol derivatives versus spiro-OMeTAD in solar cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9H-Fluorene-9,9-diol

Cat. No.: B1504682

[Get Quote](#)

An Objective Comparison of 9H-Fluorene-9,9-diol Derivatives and Spiro-OMeTAD in Perovskite Solar Cells

In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term stability. For years, 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenyl)amine-9,9'-spirobifluorene, commonly known as spiro-OMeTAD, has been the gold-standard HTM in high-performing n-i-p PSCs.^[1] However, its widespread adoption is hampered by a complex multi-step synthesis, high cost, and inherent instability, which often necessitates the use of hygroscopic additives that can contribute to device degradation.^{[2][3]}

This has spurred the development of alternative HTMs, with **9H-Fluorene-9,9-diol** derivatives emerging as a promising class of materials. These fluorene-based HTMs offer the potential for simpler synthesis, lower cost, and improved stability, making them attractive candidates for the commercialization of PSC technology.^{[2][4]} This guide provides a detailed comparison of the performance, stability, and experimental protocols associated with **9H-Fluorene-9,9-diol** derivatives and spiro-OMeTAD.

Performance Metrics: A Comparative Analysis

The performance of a solar cell is primarily evaluated by four key metrics: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The table below summarizes these metrics for PSCs incorporating representative fluorene-based HTMs and the benchmark spiro-OMeTAD.

Hole-Transporting Material (HTM)	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Reference
Spiro-OMeTAD (Control)	22.95	1.15	25.51	78.2	[1]
Spiro-OMeTAD (Control)	20.42	-	-	-	[1]
Spiro-OMeTAD (Control)	18.27	-	-	-	[2]
Spiro-OMeTAD (Large Area)	14.9	-	-	-	[4]
SF-MPA-MCz	24.53	1.18	26.24	79.22	[1]
DM	23.2	1.11	-	-	[5]
p-BM	25.5	-	24.77	-	[6]
X55	17.0	-	-	-	[4]
X55 (Large Area)	16.05	-	~20	-	[4]
HT1	17.18	-	-	-	[2]
HT2	18.04	1.11	22.26	73	[2]
sp-35	21.59	-	-	-	[1]

As the data indicates, several fluorene-based derivatives have demonstrated PCEs comparable to, and in some cases exceeding, that of spiro-OMeTAD. For instance, SF-MPA-MCz and p-BM have achieved impressive PCEs of 24.53% and 25.5%, respectively.[1][6]

Notably, some fluorene-based HTMs also show promise for large-area devices, with X55 exhibiting a higher efficiency than spiro-OMeTAD on a 1.01 cm² cell.[4]

Stability: A Key Advantage for Fluorene Derivatives

A critical factor for the commercial viability of PSCs is their long-term operational stability. Spiro-OMeTAD-based devices are known to be susceptible to degradation, particularly in the presence of moisture and at elevated temperatures.[1][4] Many fluorene-based HTMs exhibit enhanced stability due to their inherent hydrophobicity and higher glass transition temperatures.[3][6]

For example, devices using the fluorene-terminated HTM p-BM retained 93.8% of their initial PCE after 4,000 hours of storage in ambient conditions.[6] Similarly, a device with the DM HTM maintained almost 95% of its initial performance after 500 hours of thermal annealing at 60 °C, outperforming the spiro-OMeTAD-based device.[5] In another study, large-area cells with the X55 HTM showed an efficiency drop of only 15% after 1000 hours under ISOS-D-1 stability testing, compared to a 30% drop for the spiro-OMeTAD device.[4]

Cost and Synthesis

The synthesis of spiro-OMeTAD is a multi-step process that contributes significantly to its high cost. In contrast, many fluorene-based HTMs can be synthesized through more facile and cost-effective routes.[2][4] For example, the HTMs HT1 and HT2 were prepared through a simple two-step reaction with a total yield higher than 90%.[2] The cost of the fluorene-xantene based HTM X55 is reported to be 30 times lower than that of spiro-OMeTAD.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are representative protocols for the synthesis of a fluorene-based HTM, and the fabrication and characterization of n-i-p perovskite solar cells.

Synthesis of a Representative Fluorene-Based HTM (e.g., HT2)

The synthesis of many fluorene-based HTMs often starts with a 2,7-dibromofluorene core, which is then functionalized through cross-coupling reactions like the Suzuki or Buchwald-

Hartwig amination reactions. A general, facile two-step synthesis for a fluorene-based HTM is described below, based on procedures for similar molecules.[2]

Step 1: Alkylation of 2,7-dibromofluorene.

- To a solution of 2,7-dibromofluorene in a suitable solvent (e.g., THF or DMF), add a strong base such as potassium hydroxide (KOH).
- Add an alkyl halide (e.g., 1-bromoocetane) and a phase-transfer catalyst (e.g., Aliquat 336).
- Heat the reaction mixture at a specified temperature (e.g., 85°C) overnight with vigorous stirring.
- After cooling to room temperature, extract the product with an organic solvent like dichloromethane.
- Purify the resulting 2,7-dibromo-9,9-dialkylfluorene by column chromatography.

Step 2: Buchwald-Hartwig Amination.

- In a glovebox, combine the 2,7-dibromo-9,9-dialkylfluorene from Step 1, the desired amine (e.g., diphenylamine), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(tBu)₃), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent like toluene.
- Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 100°C) for several hours.
- After the reaction is complete, cool the mixture and purify the final HTM product by column chromatography to yield the desired 9H-Fluorene derivative.

Perovskite Solar Cell Fabrication (n-i-p Architecture)

The following is a generalized protocol for the fabrication of a standard n-i-p planar perovskite solar cell.

1. Substrate Preparation:

- Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential sonication in a detergent solution, deionized water, acetone, and isopropanol (e.g., 15-20 minutes each).[7]
- Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15-20 minutes to remove organic residues and improve the wettability.[7][8]

2. Electron Transport Layer (ETL) Deposition:

- Deposit a compact layer of TiO_2 or SnO_2 onto the FTO substrate. For SnO_2 , a nanoparticle suspension can be spin-coated at around 3000 RPM for 30 seconds.[7][8]
- Anneal the ETL-coated substrates at a high temperature (e.g., 150°C for SnO_2) for 30-60 minutes.[7]

3. Perovskite Layer Deposition (in a nitrogen-filled glovebox):

- Prepare a perovskite precursor solution (e.g., a mixture of FAI, PbI_2 , MABr , and PbBr_2 in a DMF:DMSO solvent).
- Spin-coat the perovskite solution onto the ETL layer. A two-step process is common: a low-speed spin (e.g., 1000 RPM for 10s) followed by a high-speed spin (e.g., 4000-6000 RPM for 30s).[8]
- During the high-speed spin, dispense an anti-solvent (e.g., chlorobenzene or ethyl acetate) onto the spinning substrate to induce rapid crystallization, resulting in a uniform and dense perovskite film.[8]
- Anneal the perovskite film on a hotplate at a specified temperature (e.g., 100-150°C) for 10-60 minutes.[7][8]

4. Hole-Transporting Layer (HTL) Deposition:

- Prepare the HTM solution. For spiro-OMeTAD, this typically involves dissolving it in chlorobenzene with additives like 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI).[7][8] For fluorene-based HTMs, a similar solution is prepared, sometimes without the need for additives.

- Spin-coat the HTM solution onto the perovskite layer at around 4000 RPM for 30 seconds.[8]
- Allow the HTL to oxidize by leaving the substrates in a dry, dark environment overnight.[8]

5. Metal Electrode Deposition:

- Define the active area of the solar cell using a shadow mask.
- Thermally evaporate a metal contact (typically 80-100 nm of gold or silver) onto the HTL under high vacuum.

Device Characterization

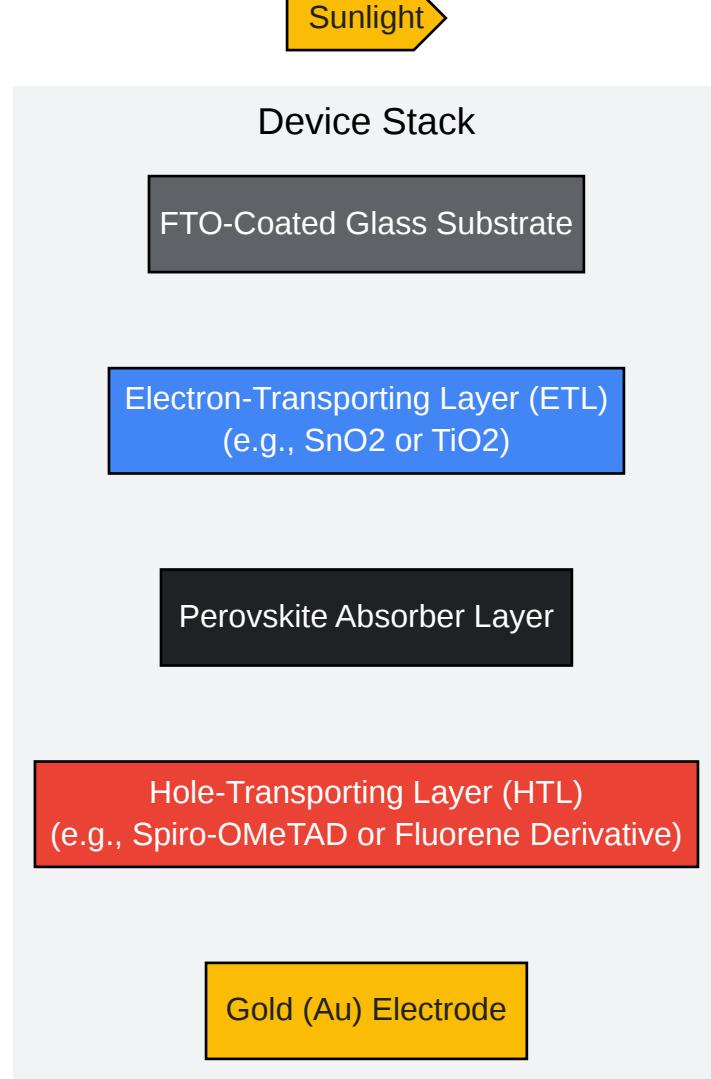
1. Current Density-Voltage (J-V) Measurement:

- Measure the J-V characteristics of the fabricated PSCs using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).[9]
- Record the PCE, Voc, Jsc, and FF. Measurements are often performed in both reverse and forward scan directions to assess any hysteresis.[10]

2. Incident Photon-to-Current Efficiency (IPCE) Measurement:

- Measure the IPCE (or External Quantum Efficiency, EQE) spectrum to determine the ratio of charge carriers collected to the number of incident photons at each wavelength.
- The integrated Jsc from the IPCE spectrum should be compared with the Jsc value from the J-V measurement to validate the results.

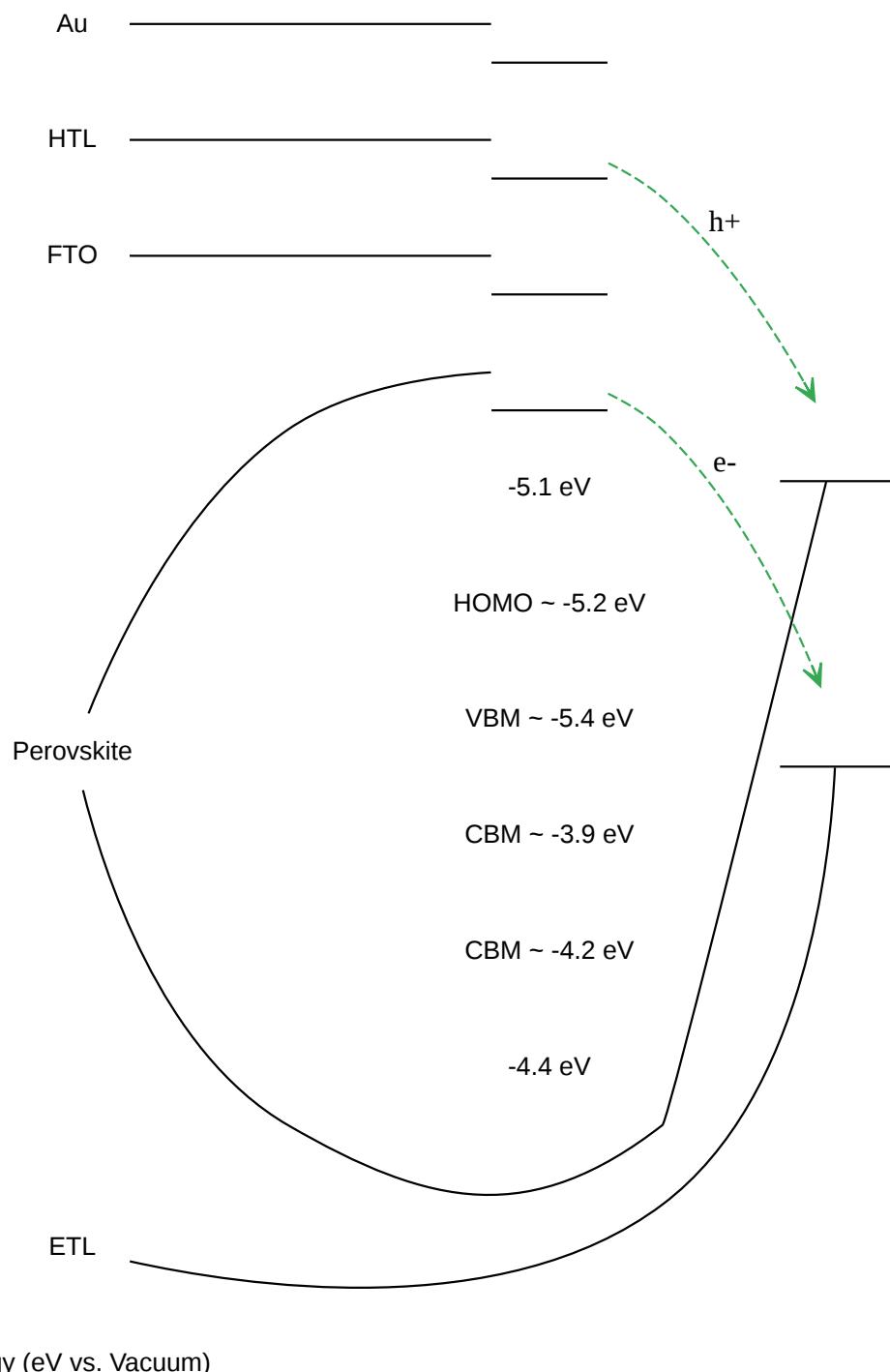
3. Stability Testing:


- Assess the long-term stability of unencapsulated devices under various stress conditions according to established protocols like the ISOS (International Summit on Organic Photovoltaic Stability) standards.[11] This can include:
 - ISOS-D: Dark storage stability (e.g., in a desiccator at a controlled humidity).
 - ISOS-L: Light soaking stability (continuous illumination under a solar simulator).

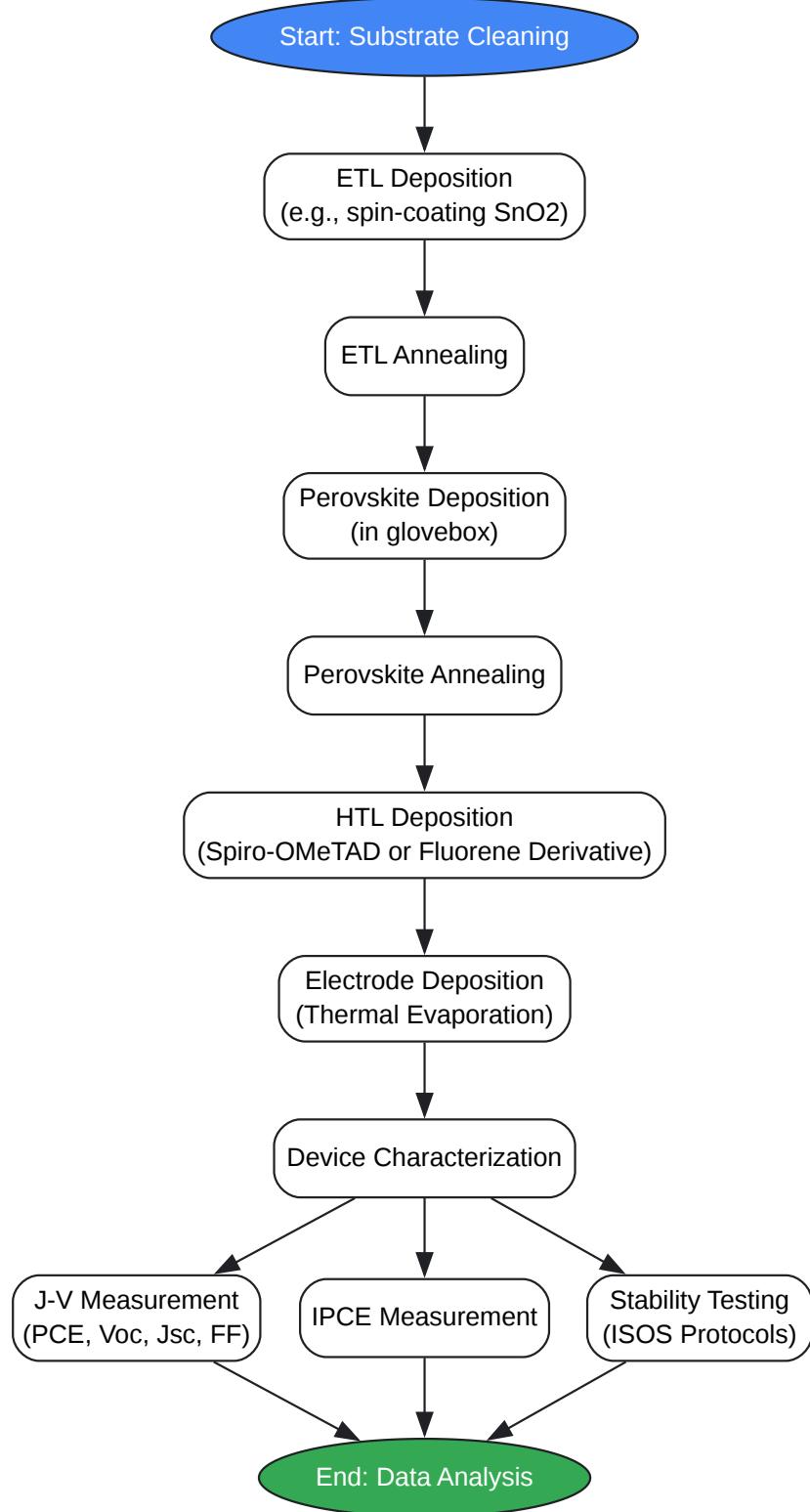
- ISOS-T: Thermal stability (storage at an elevated temperature, e.g., 85°C).

Visualizing the Concepts

To better understand the structure and function of these materials in a solar cell, the following diagrams are provided.


General Device Architecture of an n-i-p Perovskite Solar Cell

[Click to download full resolution via product page](#)


Caption: A typical n-i-p perovskite solar cell architecture.

Energy Level Diagram for an n-i-p Perovskite Solar Cell

[Click to download full resolution via product page](#)

Caption: Energy level alignment in a typical n-i-p PSC.

Experimental Workflow for PSC Fabrication and Testing

[Click to download full resolution via product page](#)

Caption: General workflow for PSC fabrication and characterization.

Conclusion

While spiro-OMeTAD has been instrumental in the progress of perovskite solar cells, its limitations in terms of cost and stability are significant hurdles for commercialization. **9H-Fluorene-9,9-diol** derivatives and other fluorene-based HTMs have emerged as highly promising alternatives. Research has demonstrated that these materials can not only match but also exceed the performance of spiro-OMeTAD, while offering substantial improvements in stability and processability. The simpler and more cost-effective synthesis routes for many fluorene derivatives further enhance their appeal. As the field continues to mature, the rational design of novel fluorene-based HTMs will be a key enabler for the development of highly efficient, stable, and commercially viable perovskite solar cell technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. An unsymmetrical bifluorenylidene–fluorene based hole-transporting material for perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. Facile synthesis of fluorene-based hole transport materials for highly efficient perovskite solar cells and solid-state dye-sensitized solar cells [diva-portal.org]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis routes of 9,9-Dioctyl-2,7-dibromofluorene [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fabricating Planar Perovskite Solar Cells through a Greener Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. Measurement Techniques for Perovskite Solar Cells | Fluxim — Fluxim [fluxim.com]
- 10. researchgate.net [researchgate.net]

- 11. Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim [fluxim.com]
- To cite this document: BenchChem. [9H-Fluorene-9,9-diol derivatives versus spiro-OMeTAD in solar cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1504682#9h-fluorene-9,9-diol-derivatives-versus-spiro-ometad-in-solar-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com